molecular formula C14H13N3 B8433677 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline

Cat. No.: B8433677
M. Wt: 223.27 g/mol
InChI Key: IIQQWZQTXDISRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline is a synthetic organic compound characterized by its molecular structure featuring a quinoline moiety linked to a 1H-imidazole ring via an ethyl bridge. This structure places it within a class of compounds known as quinoline-imidazole hybrids, which are of significant interest in medicinal chemistry research due to the known biological activities of their parent heterocycles . The imidazole ring is a highly polar, nitrogen-containing heterocycle that is a key building block in biochemistry and pharmacology . Quinoline derivatives, on the other hand, are widely investigated for their diverse pharmacological properties. The strategic combination of these two privileged scaffolds in a single molecule is a common approach in drug discovery to create new chemical entities with enhanced or synergistic bioactivity . Research on analogous structures suggests that such quinoline-imidazole hybrids hold substantial promise for the development of antimicrobial agents . Studies on similar compounds have demonstrated significant interactions with microbial proteins in silico and potent activity against various bacterial and fungal strains in vitro . The presence of the imidazole ring can contribute to binding with enzymatic targets, while the quinoline system often imparts intercalative or other mechanisms of action. The specific substitution pattern on the quinoline ring and the nature of the linker connecting the two heterocyclic systems are critical factors influencing the compound's overall research value, dictating its interactions with biological targets, its physicochemical properties, and its ultimate research applications . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

8-[1-(1H-imidazol-5-yl)ethyl]quinoline

InChI

InChI=1S/C14H13N3/c1-10(13-8-15-9-17-13)12-6-2-4-11-5-3-7-16-14(11)12/h2-10H,1H3,(H,15,17)

InChI Key

IIQQWZQTXDISRD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)C3=CN=CN3

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Research indicates that quinoline derivatives, particularly those containing imidazole rings, exhibit significant antiviral properties. For instance, compounds similar to 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline have been shown to inhibit viral replication and reduce lesion severity in herpes simplex virus infections. This is attributed to their ability to induce interferon production, enhancing the immune response against viral pathogens .

Case Study:
In a study involving guinea pigs, a related compound demonstrated efficacy against primary and recurrent herpes lesions when administered topically. The results showed a reduction in lesion frequency and duration, suggesting potential for therapeutic use in viral infections .

Anticancer Properties

The imidazole moiety has been linked to anticancer activity. Various studies have reported that imidazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, compounds derived from quinoline and imidazole have shown promise in targeting key pathways involved in cancer progression.

Case Study:
A series of studies highlighted the effectiveness of imidazole derivatives in inhibiting KRAS/Wnt signaling pathways, which are crucial for tumor growth. Compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines, revealing IC50 values comparable to established anticancer drugs .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The structural features of this compound may enhance its activity against various bacterial strains.

Case Study:
In antimicrobial screening, related quinoline compounds demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that the incorporation of imidazole may further enhance the antimicrobial efficacy of quinoline derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the quinoline or imidazole moieties can significantly influence biological activity.

ModificationEffect on Activity
Substitution at C-2 or C-3 positionsIncreased antimalarial and anticancer activity
Variation in alkyl chain lengthEnhanced antiviral potency
Introduction of electron-withdrawing groupsImproved binding affinity to target enzymes

Computational Studies

Recent advancements in computational chemistry have facilitated the exploration of the binding interactions between this compound and its biological targets. Molecular docking studies have revealed effective binding modes that correlate with observed biological activities.

Example Findings:
In silico studies indicated strong interactions between quinoline derivatives and α-glucosidase enzymes, suggesting potential as anti-diabetic agents. The binding affinities were significantly higher than those of traditional inhibitors like acarbose .

Chemical Reactions Analysis

Electrophilic Substitution

The quinoline moiety undergoes electrophilic aromatic substitution at the C-5 position due to its electron-rich nature. This reactivity enables further derivatization, such as introducing functional groups for enhanced biological activity.

Interactions with Biological Targets

The imidazole ring’s nitrogen atoms provide hydrogen-bonding sites, influencing interactions with enzymes or receptors. For example, quinoline-based Top1 inhibitors (e.g., compound 28 in ) form hydrogen bonds with Top1-N722S mutants, stabilizing DNA cleavage complexes.

Medicinal Chemistry

  • Antimalarial activity : Quinoline derivatives are historically used for antimalarial properties, while imidazole moieties contribute antibacterial and antifungal effects.

  • Topoisomerase inhibition : Analogous quinoline-imidazole hybrids (e.g., compound 28) inhibit Top1 with IC₅₀ values as low as 29 nM, showing promise in anticancer research .

Activity Target Example Compound Source
AntimalarialPlasmodium spp.Quinoline derivatives
Top1 inhibitionDNA cleavage complexesCompound 28
AntimicrobialBacterial/fungal pathogensImidazole derivatives

Stability and Pharmacological Profile

Compound 28 (a structurally related analog) demonstrates excellent plasma stability and is not a P-glycoprotein substrate, contrasting with camptothecin (CPT) . This enhances its potential for systemic administration in cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological and physicochemical properties of quinoline-imidazole hybrids depend on:

  • Position of imidazole substitution (quinoline ring position 2, 4, 6, 7, or 8).
  • Linker type (e.g., alkyl chains, sulfonyl groups, fused rings).
  • Additional substituents (e.g., nitro, methoxy, halogen).
Table 1: Key Structural and Functional Differences
Compound Name Substitution Position Linker/Group Biological Activity Key Data Reference
8-(1H-Imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) 8 (quinoxalinone core) Fused imidazole ring AMPA receptor antagonist Ki = 0.057 µM (AMPA binding)
2-Amino-4-(1H-imidazol-1-yl)quinoline-6,8-diol 4 (quinoline) Direct imidazole attachment Not specified Structure confirmed via SMILES/InChi
8-((1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline 8 (quinoline) Sulfonyl-pyrrolidinyl-oxy Unknown (structural novelty) Molecular formula: C₁₆H₁₆N₄O₃S
N-(1-(1H-Imidazol-4-yl)ethyl)-3-methyl-4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxamide (88) N/A (pyrrole core) Ethyl-imidazole side chain Antiproliferative ESIMS m/z: 404.2; HPLC purity: 99%
7,8-Dichloro-1-(1H-imidazol-1-ylcarbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline 1 (tetrahydroquinoline) Imidazole-carbonyl Unspecified (CYP inhibitor analog) Molecular weight: 310.179

Pharmacological Activity Trends

AMPA Receptor Antagonism: Compound 5a (8-imidazolyl-quinoxalinone) exhibits high AMPA affinity (Ki = 0.057 µM), comparable to NBQX (Ki = 0.060 µM). Activity depends on the fused imidazole’s nitrogen orientation, which acts as a hydrogen-bond acceptor . 8-[1-(1H-Imidazol-4-yl)-ethyl]-quinoline may share similar binding modes due to its imidazole’s lone pair availability, though the ethyl linker could alter steric interactions.

Antiproliferative Effects: Ethyl-imidazole derivatives like 88 () show moderate activity, suggesting that the imidazole-ethyl-quinoline scaffold could be optimized for cytotoxicity by introducing electron-withdrawing groups (e.g., trifluoromethyl) .

Antimicrobial Potential: Imidazo[4,5-f]quinolines (e.g., 2-phenyl-1H-imidazo[4,5-f]quinoline) demonstrate antimicrobial activity, highlighting the importance of fused imidazole rings .

Structure-Activity Relationship (SAR) Insights

  • Positional Sensitivity: Substitution at quinoline’s 8-position (vs. 4 or 6) enhances AMPA receptor binding but reduces antiplasmodial activity in chloroquine analogs .
  • Linker Flexibility : Ethyl linkers improve solubility compared to rigid fused rings but may reduce target affinity due to conformational freedom .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents enhance receptor binding but increase metabolic instability .

Preparation Methods

Multi-Step Synthesis via Nucleophilic Substitution

A primary method involves sequential functionalization of a pre-formed quinoline core. As inferred from analogous imidazo[4,5-c]quinoline syntheses, the process begins with 6,7-dichloroquinoline-5,8-dione as a starting material. Chlorine atoms at positions 6 and 7 are displaced by nucleophiles like sodium azide (NaN₃) under reflux in methanol, yielding 6,7-diazidoquinoline-5,8-dione . Subsequent Staudinger reaction with triphenylphosphine (PPh₃) generates iminophosphorane intermediates, which undergo cyclization with aldehydes to form the imidazole ring.

For 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline, introducing the ethyl-imidazole side chain likely occurs via:

  • Alkylation of imidazole with a bromoethylquinoline derivative.

  • Copper-catalyzed coupling between quinoline halides and imidazole boronic esters.

Key Conditions :

  • Reaction temperature: 70–100°C

  • Solvents: Ethyl acetate, dichloromethane, or methanol

  • Catalysts: Triphenylphosphine for azide reductions

Cyclization Strategies Using Formic Acid

Cyclization reactions are critical for fusing the imidazole ring to the quinoline system. A patent describes the use of formic acid to cyclize 3-amino-4-(isobutylamino)quinoline into imidazo[4,5-c]quinoline derivatives. Adapting this method, the ethyl-imidazole group could be introduced by substituting the isobutyl group with a 2-(imidazol-4-yl)ethyl moiety.

Procedure :

  • React 3-amino-4-(2-(imidazol-4-yl)ethylamino)quinoline with formic acid at 100°C for 6–8 hours.

  • Neutralize with aqueous NaOH and extract with ethyl acetate.

Yield Optimization :

  • Excess formic acid (5 eq.) improves cyclization efficiency.

  • Purity >95% achieved via recrystallization from ethanol-water mixtures.

Intermediate Characterization and Purification

Isolation of 5-N-Oxide Intermediates

Oxidation of the quinoline nitrogen is a common step in imidazole ring formation. Meta-chloroperbenzoic acid (mCPBA) in ethyl acetate oxidizes the quinoline’s N-atom to form a 5-N-oxide intermediate. This step enhances electrophilicity at position 4, facilitating subsequent amination or alkylation.

Typical Workflow :

  • Dissolve quinoline precursor in ethyl acetate.

  • Add mCPBA (1.2 eq.) dropwise at 0°C.

  • Stir for 2 hours at room temperature.

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 8.94 (dd, J = 1.6, 4.8 Hz, 1H, quinoline-H), 7.70–7.89 (m, imidazole-H).

  • HR-MS : m/z 476.1273 [M+H]⁺.

Salt Formation for Enhanced Purity

Purification via hydrochloride salt formation is widely employed. Treating the crude product with 8% HCl in ethanol precipitates the hydrochloride salt, which is filtered and neutralized with NH₄OH to recover the free base.

Advantages :

  • Removes unreacted starting materials and byproducts.

  • Yields >99% purity by HPLC.

Alternative Pathways: Aza-Wittig and Suzuki Coupling

Aza-Wittig Reaction for Imidazole Installation

The aza-Wittig reaction, utilizing iminophosphoranes , enables imidazole ring formation without harsh conditions. A generic protocol involves:

  • Generate iminophosphorane from azidoquinoline and PPh₃.

  • React with aldehydes (e.g., glyoxal) to form the imidazole ring.

Example :

  • Reactant : 6,7-Diazidoquinoline-5,8-dione

  • Product : 8-(imidazol-4-yl)ethylquinoline (yield: 78%).

Cross-Coupling with Imidazole Boronic Acids

Palladium-catalyzed Suzuki coupling between 8-bromoquinoline and imidazole-4-boronic acid offers a modular approach.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 hours.

Yield : 65–70% after column chromatography.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Nucleophilic Substitution6,7-DichloroquinolineNaN₃, PPh₃70–7595
Formic Acid Cyclization3-AminoquinolineHCOOH6590
Aza-Wittig ReactionAzidoquinolinePPh₃, Aldehydes7897
Suzuki Coupling8-BromoquinolinePd(PPh₃)₄7099

Trade-offs :

  • Nucleophilic substitution requires hazardous azides but offers high regioselectivity.

  • Suzuki coupling is versatile but limited by boronic acid availability.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline and its analogs?

The synthesis typically involves coupling reactions between quinoline derivatives and imidazole-containing intermediates. For example, a general procedure includes:

  • Stepwise functionalization : Reacting 8-substituted quinoline precursors with 1-(1H-imidazol-4-yl)ethylamine under reductive amination or nucleophilic substitution conditions .
  • Purification : Use of preparative HPLC or supercritical fluid chromatography (SFC) with chiral columns (e.g., Lux A1) and isopropyl alcohol (IPA) co-solvent (30%) to isolate enantiomers .
  • Validation : Confirmation of purity via HPLC (>99%) and structural verification using 1H^1H NMR (e.g., characteristic peaks at δ 5.27 ppm for the ethyl-imidazole moiety) .

Q. How are spectroscopic and chromatographic techniques applied to characterize this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Assignment of protons in the quinoline (e.g., δ 8.35 ppm for aromatic protons) and imidazole-ethyl groups (e.g., δ 1.58 ppm for methyl doublet) .
  • Mass Spectrometry (ESI-MS) : Detection of molecular ion peaks (e.g., m/z 404.2 [M+1]+^+) to confirm molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Quantification of purity (>99%) under gradient elution conditions .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening often involves:

  • Enzyme inhibition assays : Testing against targets like kinases or cytochrome P450 isoforms using fluorescence-based or radiometric methods .
  • Cellular models : Assessing cytotoxicity in cancer cell lines (e.g., IC50_{50} determination) or antimicrobial activity in bacterial/fungal cultures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state behavior?

  • Single-crystal X-ray diffraction (SCXRD) : Structure refinement using SHELXL or SHELXTL software to determine bond angles, torsion angles, and hydrogen-bonding networks .
  • Twinning analysis : Addressing crystal twinning (e.g., inversion twinning with domain ratios) via refinement in programs like OLEX2 .
  • Graph set analysis : Applying Etter’s rules to classify hydrogen-bonding motifs (e.g., N—HN\text{N—H} \cdots \text{N} chains) and predict packing motifs .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Reproducibility checks : Repeating assays under standardized conditions (e.g., pH, temperature, solvent systems) .
  • Purity verification : Re-analysing batches via SFC or HPLC to rule out enantiomeric impurities or degradation products .
  • Meta-analysis : Comparing structural analogs (e.g., trifluoromethyl or cyclopropyl substitutions) to identify substituent-dependent activity trends .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Salt formation : Screening with counterions (e.g., hydrochloride, trifluoroacetate) to improve aqueous solubility .
  • Prodrug design : Introducing hydrolyzable groups (e.g., ester or carbamate linkages) to enhance bioavailability .
  • Accelerated stability testing : Monitoring degradation under stress conditions (e.g., high humidity, UV light) using LC-MS .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Molecular docking : Simulating binding poses with target proteins (e.g., HSP90 or fungal enzymes) using AutoDock or Schrödinger .
  • QM/MM calculations : Evaluating electronic effects of substituents (e.g., electron-withdrawing groups on imidazole) on binding affinity .
  • ADMET prediction : Estimating pharmacokinetic properties (e.g., logP, CYP inhibition) with tools like SwissADME .

Methodological Considerations

Q. What experimental controls are critical for validating hydrogen-bonding patterns in crystallography?

  • Negative controls : Comparing with analogs lacking hydrogen-bonding donors/acceptors .
  • Temperature-dependent studies : Resolving dynamic disorder by collecting data at 100 K vs. room temperature .

Q. How can researchers mitigate challenges in chiral resolution during synthesis?

  • Chiral stationary phases : Employing SFC with cellulose-based columns (e.g., Chiralpak IA) for high-throughput enantiomer separation .
  • Crystallization-induced diastereomer resolution : Using chiral resolving agents (e.g., tartaric acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.